Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate
Description
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIDFWDLOFXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Intermediate Epoxide Ring Opening
This method involves the preparation of an intermediate epoxide derivative from methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, followed by nucleophilic ring-opening with piperazine.
Step 1: Formation of Epoxide Intermediate
Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate (compound A) is reacted with epichlorohydrin in the presence of anhydrous potassium carbonate and potassium iodide in dimethylformamide (DMF). The reaction is stirred at room temperature initially, then refluxed for 5–6 hours. This results in the substitution of the hydroxy group by an epoxide-containing side chain, yielding intermediate compound C.
Step 2: Ring-Opening with Piperazine
Intermediate C is then reacted with piperazine or substituted piperazines in ethanol under reflux conditions for 6–8 hours. The nucleophilic amine group of piperazine opens the epoxide ring, forming the target this compound derivative.
Purification and Characterization
After reaction completion, water is added to precipitate the product, which is collected by filtration and purified by column chromatography using petroleum ether/ethyl acetate mixtures. The final compounds are characterized by nuclear magnetic resonance (proton, carbon-13, and fluorine-19 NMR) and high-resolution mass spectrometry.
Reaction scheme summary:
| Reagent/Condition | Purpose | Outcome |
|---|---|---|
| Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate + K2CO3 + KI + DMF, RT then reflux + epichlorohydrin | Epoxide intermediate formation | Intermediate C (epoxide derivative) |
| Intermediate C + Piperazine + Ethanol, reflux 6-8 h | Epoxide ring-opening by amine | This compound derivative |
This method yields the target compound with good purity and yields up to approximately 83-95% depending on the substituted amine used.
Direct Amidation or Esterification Using Carbodiimide Coupling Agents
An alternative and widely used approach involves direct coupling of ferulic acid derivatives with piperazine using carbodiimide chemistry:
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The carboxylic acid group of 3-(4-hydroxy-3-methoxyphenyl)acrylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This forms an active ester intermediate capable of reacting with amines.
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Piperazine is then added to the activated acid intermediate, allowing nucleophilic attack by the amine nitrogen to form the amide bond, yielding the piperazine-substituted acrylate.
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The reaction is typically carried out at room temperature in solvents such as tetrahydrofuran (THF). Triethylamine may be added to neutralize formed acids and improve yields.
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The crude product is purified by flash column chromatography, often with triethylamine added to the eluent to prevent protonation of basic amines.
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This method produces yields in the range of 61–82% with high purity confirmed by NMR and mass spectrometry.
Reaction scheme summary:
| Reagent/Condition | Purpose | Outcome |
|---|---|---|
| 3-(4-hydroxy-3-methoxyphenyl)acrylic acid + DCC + DMAP + THF | Activation of acid group | Active ester intermediate |
| Active ester + Piperazine + Triethylamine | Amide bond formation | This compound |
This approach is advantageous for its simplicity and directness, avoiding epoxide intermediates, and is commonly used for synthesizing related piperazine amides.
Coupling Using EDC·HCl and HOBt Catalysis
A related carbodiimide coupling method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as a catalyst:
EDC·HCl activates the carboxylic acid group, while HOBt suppresses side reactions and improves coupling efficiency.
Piperazine or substituted piperazines are reacted with the activated acid to form the amide linkage.
This method typically achieves yields up to 86% and is favored due to the water-soluble urea byproduct of EDC, facilitating purification.
The reaction is conducted in dichloromethane or other suitable solvents at room temperature.
Purification involves extraction and silica gel chromatography.
This method is particularly useful for synthesizing piperazine amides of cinnamic acid derivatives, including this compound analogs.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|
| Epoxide ring-opening with piperazine | Methyl ferulate + epichlorohydrin + K2CO3 + KI + DMF; reflux; then piperazine + ethanol reflux | 83–95 | High yield; versatile for substituted amines | Multi-step; requires epoxide intermediate |
| Direct amidation with DCC and DMAP | Ferulic acid + DCC + DMAP + THF + piperazine + triethylamine | 61–82 | Simple; direct coupling | Requires careful purification |
| Carbodiimide coupling with EDC·HCl and HOBt | Ferulic acid + EDC·HCl + HOBt + piperazine + DCM | Up to 86 | Efficient; water-soluble byproducts | Mild conditions; suitable for sensitive substrates |
Research Findings and Perspectives
The epoxide ring-opening method is well-documented for synthesizing a series of ferulic acid derivatives with various substituted amines, including piperazine, yielding compounds with confirmed structures by NMR and HR-MS.
Carbodiimide coupling methods (both DCC/DMAP and EDC/HOBt) are widely used in medicinal chemistry for preparing piperazine amides due to their operational simplicity and good yields.
The choice of method depends on the desired substitution pattern, scale, and sensitivity of functional groups.
Analytical characterization consistently involves proton and carbon NMR, sometimes fluorine NMR if fluorinated substituents are present, and high-resolution mass spectrometry for molecular confirmation.
Purification typically requires silica gel chromatography with solvent systems tailored to the compound polarity.
Chemical Reactions Analysis
Types of Reactions
Piperazine ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of piperazine ferulate, which can have different therapeutic properties and applications .
Scientific Research Applications
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as piperazine ferulate (PF), is a synthetic compound with a variety of pharmacological applications . It is a derivative of ferulic acid, which is known for its anti-thrombotic, anti-inflammatory, and analgesic properties .
Chemical Properties and Characteristics
Piperazine ferulate has a molar mass of 306.4 g/mol . It is predicted to have a density of 1.061±0.06 g/cm3 and a boiling point of 425.8±30.0 °C . The compound is white or off-white in appearance . Spectrophotometry reveals maximum absorption at wavelengths of 287nm and 310nm, and minimal absorption at 254nm .
Applications in Medicine
Piperazine ferulate is used mainly for glomerular diseases associated with microscopic hematuria and hypercoagulable states, such as nephritis, chronic nephritis, nephrotic syndrome, and early uremia . It has also shown potential in treating coronary heart disease, cerebral infarction, and vasculitis . Clinical trials have confirmed its safety and specific effects . It is considered non-hormonal, with low toxicity, requiring only regular check-ups of kidney function during its use .
Potential as a ROCK2 Inhibitor
Rho-associated coiled-coil containing kinase (ROCK) plays a role in inflammation . Piperazine is used in the synthesis of ROCK2 inhibitors . These inhibitors have potential anti-inflammatory applications .
Anti-hypertensive Effects
Piperazine ferulate exerts anti-hypertensive effects .
Ferulic Acid Derivatives as Tyrosinase Inhibitors
Ferulic acid derivatives, including piperazine combinations, have demonstrated tyrosinase inhibitory effects, suggesting potential applications in cosmetics for skin lightening . Derivatives of ferulic acid to p-methoxybenzyl and p-fluoro piperazine in the amide exhibited higher inhibition .
Other potential applications
Mechanism of Action
Piperazine ferulate exerts its effects through multiple biochemical pathways. It has anti-platelet and anti-fibrotic effects, and its mechanism of action involves the inhibition of transforming growth factor-beta 1 (TGF-β1) and the stimulation of hypoxia-inducible factors (HIF-1α and HIF-2α) . These pathways play crucial roles in reducing fibrosis and promoting erythropoietin production, thereby protecting against kidney damage .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s core structure combines a piperazine ring and a cinnamate backbone with hydroxyl and methoxy substituents. Below is a comparison with key analogues:
Pharmacological and Physicochemical Properties
- Solubility : Piperazine ferulate’s piperazine moiety enhances water solubility compared to alkyl ester analogues (e.g., isopentyl 3-(4-methoxyphenyl)acrylate), which are lipid-soluble .
- Receptor Affinity : Unlike 1-(2-methoxyphenyl)piperazine derivatives (5-HT₁A Ki: 8.2 nM), piperazine ferulate lacks direct serotonin receptor binding but shows stronger antioxidant activity due to the catechol-like 4-hydroxy-3-methoxyphenyl group .
- Thermal Stability : Piperazine derivatives generally exhibit higher thermal stability (>200°C) compared to coumarin-cinnamate hybrids, which decompose near 150°C .
Biological Activity
Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate (PHMA) has emerged as a compound of interest for its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with PHMA, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of PHMA typically involves the reaction of piperazine with 3-(4-hydroxy-3-methoxyphenyl)acrylic acid. The following general steps summarize the synthesis process:
- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups may be necessary to prevent unwanted reactions during synthesis.
- Formation of Acrylate : The acrylic acid derivative is activated using reagents such as oxalyl chloride, allowing for subsequent coupling with piperazine.
- Deprotection : Following the formation of the ester or amide bond, deprotection steps are performed to yield the final product, PHMA.
The yield and purity of PHMA can be optimized by adjusting reaction conditions such as temperature and solvent choice.
The biological activity of PHMA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds containing the piperazine moiety have been shown to exhibit:
- Antimicrobial Activity : PHMA demonstrates inhibitory effects against various bacterial strains, potentially through the inhibition of key metabolic enzymes.
- Anticancer Properties : Research indicates that PHMA may induce apoptosis in cancer cell lines by activating specific signaling pathways.
- Neuroprotective Effects : Some studies suggest that PHMA could enhance cognitive function and provide neuroprotection through modulation of neurotransmitter systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of PHMA against Helicobacter pylori. Results indicated that PHMA inhibited urease activity with an IC50 value significantly lower than standard inhibitors, suggesting its potential as a therapeutic agent against gastric infections .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that PHMA induces cell cycle arrest and apoptosis. Mechanistic investigations revealed that PHMA activates caspase pathways leading to programmed cell death .
- Neuroprotective Effects : Animal model studies indicated that administration of PHMA improved memory and learning capabilities in subjects subjected to neurotoxic insults. This effect was associated with increased levels of neurotrophic factors in the brain .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications on the piperazine ring and phenolic substituents can significantly alter biological activity. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances potency against certain targets.
- Chain Length Variations : Alterations in the length and branching of alkyl chains attached to piperazine can influence solubility and bioavailability.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
